molecular formula C19H20N4O2 B11336704 5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11336704
M. Wt: 336.4 g/mol
InChI Key: XEXMCUBIRWAMRQ-BQYQJAHWSA-N
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Description

5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxazole ring, followed by the introduction of the piperazine and acetyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include acids, bases, and other nucleophiles or electrophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups and structural features. Similar compounds may include other oxazole derivatives or piperazine-containing molecules. The uniqueness of this compound lies in its specific arrangement of functional groups, which can impart distinct chemical and biological properties .

Conclusion

5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies on its properties and applications may lead to new discoveries and advancements in science and technology.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H20N4O2/c1-14-3-5-16(6-4-14)7-8-18-21-17(13-20)19(25-18)23-11-9-22(10-12-23)15(2)24/h3-8H,9-12H2,1-2H3/b8-7+

InChI Key

XEXMCUBIRWAMRQ-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C)C#N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C)C#N

Origin of Product

United States

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